1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol

Description

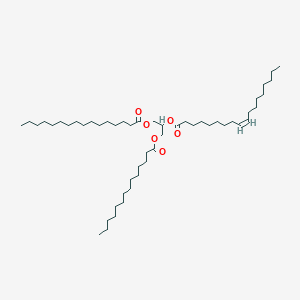

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three distinct fatty acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-1 position.

- Tetradecanoyl (C14:0): A saturated fatty acid (myristic acid) at the sn-3 position.

- (Z)-Octadec-9-enoate (C18:1Δ9): A monounsaturated oleic acid at the sn-2 position.

Its molecular formula is C₅₁H₉₃O₆, with a molecular weight of 802.2 g/mol. This mixed-acid TAG is structurally analogous to natural fats and oils, where acyl chain diversity influences physical properties and metabolic behavior.

Propriétés

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHFSAGWHHCGP-IZHYLOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 1-myristoyl-2-oléoyl-3-palmitoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide myristique, l'acide oléique et l'acide palmitique avec le glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est effectuée sous reflux .

Méthodes de production industrielle

La production industrielle de ce composé implique des processus d'estérification similaires, mais à plus grande échelle. Le processus peut inclure des étapes de purification supplémentaires telles que la distillation ou la chromatographie pour garantir une pureté élevée du produit final .

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

Le 1-myristoyl-2-oléoyl-3-palmitoyl-rac-glycérol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon dans l'analyse chromatographique des triacylglycérols.

Biologie : Étudié pour son rôle dans le métabolisme et le stockage des lipides chez les organismes.

Industrie : Utilisé dans la formulation de produits cosmétiques et alimentaires en raison de ses propriétés émollientes.

5. Mécanisme d'action

Le mécanisme d'action du 1-myristoyl-2-oléoyl-3-palmitoyl-rac-glycérol implique son interaction avec les voies métaboliques des lipides. Il est hydrolysé par les lipases pour libérer des acides gras libres et du glycérol, qui sont ensuite utilisés dans divers processus métaboliques. Le composé peut également influencer la fluidité membranaire et les voies de signalisation liées au métabolisme des lipides.

Applications De Recherche Scientifique

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The compound may also influence membrane fluidity and signaling pathways related to lipid metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triolein (C57H104O6)

- Structure : Three oleic acid (C18:1Δ9) chains esterified to glycerol.

- Key Differences :

- Higher unsaturation (three double bonds) lowers melting point (~5°C) compared to the target compound (estimated ~15–20°C due to two saturated chains).

- Molecular weight: 885.4 g/mol vs. 802.2 g/mol for the target.

- Applications : Common in olive oil; used as a lipid standard in biochemistry.

Tristearin (C57H110O6)

- Structure : Three fully saturated stearic acid (C18:0) chains.

- Key Differences :

- Fully saturated structure results in a high melting point (~72°C), making it solid at room temperature.

- Less metabolically accessible than unsaturated or mixed-chain TAGs.

- Applications : Used in cosmetics and as a hardening agent.

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (C55H102O6)

- Structure : Two oleate (C18:1Δ9) and one palmitate (C16:0) chain.

- Key Differences :

1-Stearoyl-2-oleoyl-sn-glycerol (C39H74O5)

- Structure : A diacylglycerol (DAG) with stearate (C18:0) and oleate (C18:1Δ9).

- Key Differences :

Data Table: Comparative Analysis of TAGs and Analogues

*Estimated based on acyl chain saturation.

Functional and Metabolic Comparisons

- Hydrophobicity : The target compound’s two saturated chains enhance hydrophobicity compared to triolein, aligning it closer to tristearin in solubility profiles.

- Enzymatic Hydrolysis: Lipases preferentially hydrolyze sn-1/3 positions, releasing hexadecanoic and tetradecanoic acids first, followed by oleic acid. This contrasts with triolein, where all chains are equally susceptible.

- Thermal Stability : The presence of unsaturated oleate reduces oxidative stability compared to tristearin but improves it relative to triolein.

Activité Biologique

The compound (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate , also known as a complex triglyceride, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 840.4 g/mol. It is characterized by the presence of multiple fatty acid chains which contribute to its hydrophobic nature and potential interactions with biological membranes.

The biological activity of fatty acid esters like this compound generally involves interactions with cell membranes, influencing membrane fluidity and permeability. The primary mechanisms include:

- Hydrophobic Interactions : The long hydrocarbon chains may integrate into lipid bilayers, altering their physical properties.

- Enzyme Modulation : Similar compounds have been shown to interact with various enzymes involved in lipid metabolism and signaling pathways.

- Cell Signaling : Fatty acid esters can act as signaling molecules, potentially affecting pathways related to inflammation and metabolic regulation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Experimental Data

Recent studies have highlighted the potential applications of fatty acid esters in pharmacology and nutrition. The following table summarizes key findings from various research articles regarding the biological activity of related compounds:

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are primarily metabolized in the liver, followed by excretion via urine and feces. Understanding the metabolism is crucial for evaluating therapeutic potential and safety.

Q & A

Basic Research Question: What are the optimal synthetic routes for producing (1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves regioselective esterification of glycerol derivatives. For example:

- Step 1 : Use lipase-catalyzed esterification (e.g., immobilized Candida antarctica lipase B) to selectively attach the tetradecanoyl (C14:0) and hexadecanoyl (C16:0) groups to the glycerol backbone .

- Step 2 : Introduce the (Z)-octadec-9-enoate (oleate) group via acylation under mild conditions (e.g., DCC/DMAP coupling) to avoid double-bond isomerization .

- Validation : Monitor stereochemical integrity using NMR (olefinic carbons at δ ~128–130 ppm for Z-configuration) and chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.